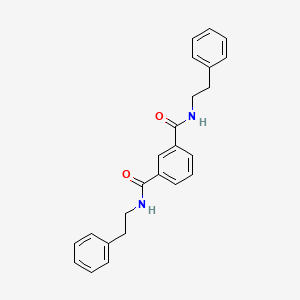![molecular formula C19H16N2O5S B3743566 N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B3743566.png)
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE
Vue d'ensemble
Description
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyloxy group, a nitro group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.
Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Sulfonamide Formation: Finally, the nitrobenzyloxybenzene is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: Formation of N-[4-(BENZYLOXY)PHENYL]-4-AMINO-1-BENZENESULFONAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-[4-(CARBOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE.
Applications De Recherche Scientifique
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory pathways.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Mécanisme D'action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(BENZYLOXY)PHENYL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.
N-[4-(CARBOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a carboxy group instead of a benzyloxy group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a benzyloxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
4-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-21(23)17-8-12-19(13-9-17)27(24,25)20-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXFARKBIWSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3743487.png)


![3-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743506.png)

![1-{4-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743516.png)


![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3743545.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide](/img/structure/B3743572.png)
![2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B3743579.png)

![Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate](/img/structure/B3743597.png)
